molecular formula C22H17N3O4 B3700870 2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline

2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline

Cat. No.: B3700870
M. Wt: 387.4 g/mol
InChI Key: RSOARMHRTZZOFX-UHFFFAOYSA-N
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Description

2-[4-(4-Ethoxyphenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an ethoxyphenoxy group and a nitrophenyl group attached to the quinoxaline core. Quinoxaline derivatives are known for their diverse biological activities and have applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the ethoxyphenoxy and nitrophenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the Ullmann reaction can be employed to attach the ethoxyphenoxy group to the quinoxaline core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(4-Ethoxyphenoxy)-3-nitrophenyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(4-Ethoxyphenoxy)-3-nitrophenyl]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

  • 2-(4-tert-butylphenoxy)-6-chloroquinoxaline
  • 2-(2-cyanophenoxy)-6-chloroquinoxaline
  • 2-(4-methoxyphenoxy)-3-nitrophenylquinoxaline

Comparison: 2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline is unique due to the presence of both the ethoxyphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-2-28-16-8-10-17(11-9-16)29-22-12-7-15(13-21(22)25(26)27)20-14-23-18-5-3-4-6-19(18)24-20/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOARMHRTZZOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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